molecular formula C15H21BO4 B066878 Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 195062-62-5

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B066878
CAS RN: 195062-62-5
M. Wt: 276.14 g/mol
InChI Key: NCVIYKCFTYSAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C15H21BO4 . It is also known as “4-(Ethoxycarbonyl)phenylboronic acid pinacol ester” and “4-carboethoxyphenylboronic acid pinacol ester” among other names . This compound is often used in the field of medicine and as a chemical intermediate .


Synthesis Analysis

The synthesis of “Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” can be achieved through the reaction of aryl bromides (or iodides) with bis(pinacolato)diboron in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular weight of “Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is 276.14 . The structure of this compound includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a boronic ester group. This group is attached to a phenyl ring, which is further connected to an ethyl ester group .


Chemical Reactions Analysis

The boronic ester group in “Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” can undergo several types of reactions. For instance, it can participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

“Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a colorless liquid at room temperature . It has a predicted boiling point of 389.2±35.0 °C and a predicted density of 1.06±0.1 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Drug Delivery Systems

This compound has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system . In this system, curcumin (CUR) was encapsulated to form curcumin-loaded nanoparticles (HA@CUR NPs). The system was found to be effective in the treatment of periodontitis, exhibiting pronounced anti-inflammatory and anti-oxidative stress functions .

Suzuki-Miyaura Cross-Coupling Reactions

The compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions with aryl halides to form C-C bonds . This reaction is widely used in organic chemistry for the synthesis of various organic compounds.

Oxidative Hydroxylation

It is involved in oxidative hydroxylation for the preparation of phenols . Phenols are important in various fields, including pharmaceuticals, dyes, and polymers.

Homolytic Aromatic Substitution

The compound is used as a reactant in homolytic aromatic substitution reactions . This type of reaction is fundamental in the synthesis of various aromatic compounds.

Cross-Coupling with α-Bromocarbonyl Compounds

It is used in cross-coupling reactions with α-bromocarbonyl compounds . This reaction is useful in the synthesis of various carbonyl compounds.

Suzuki-Coupling Reaction with Quinoline Carboxylates

The compound is used in Suzuki-coupling reactions with quinoline carboxylates . This reaction is important in the synthesis of quinoline derivatives, which have various applications in medicinal chemistry.

Trifluoromethylation

It is used in trifluoromethylation reactions . Trifluoromethylated compounds are important in the pharmaceutical industry due to their unique properties.

Carbometalation of Ynamides

The compound is used in the carbometalation of ynamides . This reaction is useful in the synthesis of various ynamide derivatives, which have potential applications in medicinal chemistry.

properties

IUPAC Name

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-6-18-13(17)11-7-9-12(10-8-11)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVIYKCFTYSAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370398
Record name Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS RN

195062-62-5
Record name Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195062-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 195062-62-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.